Fisetin tetramethyl ether
Description
Systematic Nomenclature and Molecular Formula
Fisetin tetramethyl ether is formally designated as 2-(3,4-dimethoxyphenyl)-3,7-dimethoxy-4H-chromen-4-one under International Union of Pure and Applied Chemistry (IUPAC) nomenclature. This name reflects its flavone backbone, methoxy substituents at positions 3, 7, 3', and 4', and the absence of hydroxyl groups due to full methylation. The compound is also recognized by several synonyms, including 3,3',4',7-tetramethoxyflavone and tetra-O-methylfisetin, which emphasize its tetramethoxy substitution pattern.
The molecular formula C₁₉H₁₈O₆ encapsulates 19 carbon atoms, 18 hydrogen atoms, and six oxygen atoms, with a calculated molecular mass of 342.3 g/mol. This formula aligns with the methylation of all four hydroxyl groups present in the parent fisetin molecule (C₁₅H₁₀O₆). Table 1 summarizes key identifiers:
| Property | Value |
|---|---|
| Systematic IUPAC Name | 2-(3,4-dimethoxyphenyl)-3,7-dimethoxy-4H-chromen-4-one |
| Molecular Formula | C₁₉H₁₈O₆ |
| CAS Registry Number | 17093-86-6 |
| Molecular Weight | 342.3 g/mol |
Atomic Composition and Molecular Weight Analysis
The atomic composition of this compound derives from its molecular formula, with carbon constituting 66.67% (228.3 g/mol), hydrogen 5.30% (18.2 g/mol), and oxygen 28.03% (96.0 g/mol) of the total mass. The methoxy groups (–OCH₃) account for four of the six oxygen atoms, while the remaining two oxygen atoms belong to the chromen-4-one core.
Mass spectrometry data corroborate the molecular weight, with the base peak corresponding to the molecular ion [M]⁺ at m/z 342.3. Fragmentation patterns reveal characteristic losses of methoxy radicals (–OCH₃, m/z 15) and sequential demethylation events, consistent with the compound’s methoxy-rich structure.
Structural Elucidation Through X-Ray Crystallography
While X-ray crystallographic data for this compound remain unreported in the literature, structural insights can be inferred from related methoxyflavones. For example, luteolin tetramethyl ether (3',4',5,7-tetramethoxyflavone) crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 7.8 Å, b = 17.2 Å, c = 12.5 Å, and β = 97.5°. This analog’s planar flavone core and methoxy group orientations suggest similar packing arrangements for this compound, though positional isomerism (3,7 vs. 5,7 substitution) may introduce subtle differences in intermolecular interactions.
The absence of crystallographic data for this compound highlights a gap in current structural characterization efforts. Computational modeling, such as density functional theory (DFT) optimization, could provide preliminary insights into its three-dimensional conformation and potential polymorphic forms.
Comparative Analysis of Tautomeric Forms
Unlike fisetin, which exhibits keto-enol tautomerism due to its hydroxylated C3 and C7 positions, this compound lacks tautomeric flexibility. Methylation of all hydroxyl groups eliminates proton-donor sites, stabilizing the keto form of the chromen-4-one system. This structural modification reduces the compound’s potential for intramolecular hydrogen bonding, a feature critical to the antioxidant activity of unmethylated flavonoids.
In contrast, partially methylated fisetin derivatives (e.g., 3-O-methylfisetin) retain limited tautomeric capacity at unmethylated positions. The full methylation in this compound thus represents a deliberate strategy to modulate electronic and steric properties for applications requiring enhanced metabolic stability or altered solubility profiles.
Properties
CAS No. |
17093-86-6 |
|---|---|
Molecular Formula |
C19H18O6 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3,7-dimethoxychromen-4-one |
InChI |
InChI=1S/C19H18O6/c1-21-12-6-7-13-15(10-12)25-18(19(24-4)17(13)20)11-5-8-14(22-2)16(9-11)23-3/h5-10H,1-4H3 |
InChI Key |
NAMFTZBUZYVNST-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC(=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Fisetin tetramethyl ether can be synthesized through the methylation of fisetin. The process typically involves the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent such as acetone or dimethylformamide .
Industrial Production Methods
This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Fisetin tetramethyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly employed.
Major Products Formed
The major products formed from these reactions include various methylated, oxidized, or reduced derivatives of this compound .
Scientific Research Applications
Diabetes Management
Recent studies highlight the potential of fisetin tetramethyl ether in managing Type 2 diabetes mellitus (T2DM). A network pharmacology study identified it as a key compound that interacts with multiple signaling pathways involved in T2DM progression. Specifically, it showed a strong binding affinity to the peroxisome proliferator-activated receptor gamma (PPARG), which is crucial for insulin sensitivity and glucose metabolism. The compound outperformed conventional drugs like metformin and PPAR agonists in molecular docking studies, suggesting its efficacy as a therapeutic agent for T2DM management .
Cancer Therapy
This compound exhibits promising anticancer properties. Research indicates that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, it has been shown to inhibit angiogenesis by affecting endothelial cell migration and capillary formation at non-toxic concentrations. In vivo studies demonstrated its ability to suppress tumor growth in mice models .
Neuroprotection
The compound also shows potential neuroprotective effects. It has been reported to activate signaling pathways associated with neurotrophic factors, enhancing memory functions in animal models. This suggests its utility in treating neurodegenerative diseases and cognitive disorders .
Data Tables
Case Study 1: Diabetes Management
A study conducted on the effects of this compound on T2DM revealed that it significantly improved glycemic control in diabetic mice models. The compound's interaction with PPARG was pivotal in enhancing insulin sensitivity, indicating its potential as a new therapeutic agent for diabetes .
Case Study 2: Cancer Therapy
In vitro experiments demonstrated that this compound inhibited the proliferation of Lewis lung carcinoma cells with an IC50 value significantly lower than that of traditional chemotherapeutics. Additionally, it showed marked inhibition of angiogenesis in vivo, suggesting its dual role as both an antiproliferative and antiangiogenic agent .
Mechanism of Action
Fisetin tetramethyl ether exerts its effects through various molecular targets and pathways:
Anticancer Activity: It induces apoptosis in cancer cells by activating both intrinsic and extrinsic pathways of apoptosis.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB.
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Fisetin tetramethyl ether belongs to a class of methoxylated flavonoids, which include:
- Quercetin 3,7,3’,4’-tetraethyl ether : Synthesized via alkylation of quercetin with iodoethane, this compound exhibits increased lipophilicity, making it suitable for sunscreen formulations .
- Scutellarein tetramethyl ether (4',5,6,7-tetramethoxyflavone) : Derived from Siam weed, it modulates bacterial drug resistance and inhibits NF-κB-mediated inflammation .
- Amentoflavone-4',4''',7,7''-tetramethyl ether: A biflavonoid isolated from Cephalotaxus species, structurally distinct due to its dimeric flavonoid backbone .
Pharmacological Activity
Binding Affinity to PPAR Receptors
| Compound | PPARG (kcal/mol) | PPARA (kcal/mol) | PPARD (kcal/mol) |
|---|---|---|---|
| This compound | −6.092 | −5.563 | −5.58 |
| Rosiglitazone (agonist) | −4.73 | −4.156 | −3.372 |
| Metformin | −3.761 | −3.145 | −3.319 |
| Quercetin tetraethyl ether | Not reported | Not reported | Not reported |
| Scutellarein tetramethyl ether | Not reported | Not reported | Not reported |
This compound outperforms both standard drugs and co-crystallized ligands in PPAR activation, forming extensive hydrogen and hydrophobic bonds with residues like ARG-288 (PPARG) and MET-192 (PPARD) .
Quantum Chemical Reactivity
| Parameter | This compound | Metformin |
|---|---|---|
| HOMO (kcal/mol) | −0.21123 | −0.20215 |
| LUMO (kcal/mol) | −0.05941 | 0.02114 |
| Energy Gap (Eg) | 0.1518 | 0.2233 |
| Softness (S) | −13.173 | −8.957 |
The lower energy gap and higher softness of this compound indicate greater chemical reactivity, facilitating stronger target interactions .
Biological Activity
Fisetin tetramethyl ether (FTME) is a synthetic derivative of fisetin, a naturally occurring flavonoid found in various fruits and vegetables. This compound has garnered significant attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties. This article explores the biological activity of FTME, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
FTME is characterized by the presence of four methoxy groups (-OCH₃) attached to its structure, which enhances its solubility and bioactivity compared to fisetin. The chemical formula of FTME is , indicating it possesses six oxygen atoms, contributing to its functional properties in biological systems.
FTME exerts its biological effects through several key mechanisms:
- Anticancer Activity : FTME induces apoptosis in cancer cells by activating both intrinsic and extrinsic pathways. It has been shown to inhibit cell proliferation in various cancer cell lines, including Lewis lung carcinoma (LLC) cells, with an IC50 value of 59 µM .
- Anti-inflammatory Activity : The compound inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB. This suggests potential applications in treating inflammatory diseases.
- Antioxidant Activity : FTME scavenges free radicals and upregulates antioxidant enzymes, providing protection against oxidative stress.
Anticancer Properties
FTME has demonstrated significant anticancer activity across various studies:
- A study indicated that FTME could inhibit angiogenesis in vivo using the Matrigel plug assay, showcasing its potential as an antiangiogenic agent .
- Molecular docking studies suggest that FTME binds strongly to target receptors involved in cancer pathways, outperforming conventional chemotherapeutics like metformin .
Diabetes Management
Recent research highlights FTME's role in managing type 2 diabetes mellitus (T2DM):
- FTME interacts with the peroxisome proliferator-activated receptor gamma (PPARG) pathway, which is crucial for glucose metabolism and insulin sensitivity. Its binding affinity exceeds that of standard drugs used for T2DM treatment .
- Network pharmacology studies identified FTME as a key compound influencing multiple signaling pathways associated with T2DM, suggesting it could be a candidate for future therapeutic development .
Summary of Biological Activities
Case Study: Anticancer Activity
In vitro studies have demonstrated that FTME exhibits cytotoxic effects on LLC cells while sparing normal NIH 3T3 cells. The selectivity index indicates that FTME can effectively target cancerous cells without adversely affecting healthy tissues.
Q & A
Q. What spectroscopic methods are recommended for structural elucidation of fisetin tetramethyl ether, and how are data discrepancies resolved?
To confirm the structure of this compound, researchers should employ 1D/2D NMR (¹H, ¹³C, HMBC, COSY) and high-resolution mass spectrometry (HR-MS) . For example:
- ¹³C-NMR can identify oxygenated aromatic carbons and methoxy groups, as demonstrated in studies on myricetin tetramethyl ether (Table 4-4, ).
- HMBC correlations help map substituent positions (e.g., H-6 correlating with C-2 in flavone scaffolds) ().
- HR-MS provides molecular weight validation (e.g., [M-H]⁻ peaks) ().
Data contradiction resolution : Cross-validate results with synthetic analogs () and reference spectral databases (e.g., HMBC correlations in Table 4-5, ). Discrepancies in methoxy group assignments require iterative refinement using DEPT and NOESY experiments .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Key safety measures include:
- Ventilation : Use fume hoods to avoid inhalation of dust ().
- PPE : Wear nitrile gloves, lab coats, and eye protection ().
- Spill management : Collect residues in sealed containers to prevent environmental contamination ().
- Storage : Keep in airtight containers at room temperature, away from light ().
For emergencies, follow GHS guidelines (e.g., rinse eyes with water for 15 minutes; ) .
Advanced Research Questions
Q. How can quantum chemical parameters (e.g., HOMO-LUMO gap) inform the reactivity of this compound in drug design?
The HOMO-LUMO energy gap (Eg) predicts electron donor-acceptor capacity. For this compound:
- HOMO = -0.21123 eV (electron-donating ability).
- LUMO = -0.05941 eV (electron-accepting capacity).
- Eg = -0.1518 eV, indicating higher reactivity than metformin (Eg = -0.2233 eV) ().
Methodological application : Use density functional theory (DFT) with B3LYP/6-31G* basis sets to model orbital interactions. Compare with experimental UV-Vis spectra to validate charge-transfer properties .
Q. What experimental designs are effective for evaluating α-glucosidase inhibition by this compound?
Adopt the following protocol:
- Enzyme assay : Use p-nitrophenyl-α-D-glucopyranoside (pNPG) as substrate. Measure inhibition via absorbance at 405 nm ().
- Positive controls : Include acarbose or myricetin derivatives (Table 4-2, ).
- Dose-response curves : Test concentrations from 1–100 μM. Calculate IC₅₀ using nonlinear regression ().
- Kinetic analysis : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .
Q. How can molecular docking predict this compound’s interaction with inflammatory targets like IL-6 or caspases?
Follow these steps:
- Target selection : Retrieve protein structures (e.g., IL-6 PDB: 1ALU) from RCSB PDB.
- Ligand preparation : Optimize this compound’s geometry using MMFF94 force fields.
- Docking software : Use AutoDock Vina or Discovery Studio. Key interactions to monitor:
- Hydrogen bonds with residues like A/TRP110 ().
- π-alkyl interactions with hydrophobic pockets (e.g., B/LEU46 in CASP3; ).
Validate results with MD simulations (50 ns) to assess binding stability .
Q. What strategies resolve contradictions in reported bioactivity data for flavonoid tetramethyl ethers?
- Systematic review : Aggregate data from multiple assays (e.g., α-glucosidase vs. kinase inhibition).
- Meta-analysis : Use tools like RevMan to quantify heterogeneity ().
- Experimental replication : Standardize protocols (e.g., solvent: DMSO at 45 mg/mL; ).
- Data transparency : Archive raw spectra and docking parameters in repositories like Zenodo (FAIR compliance; ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
